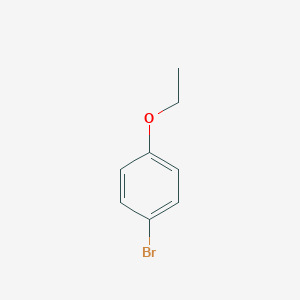

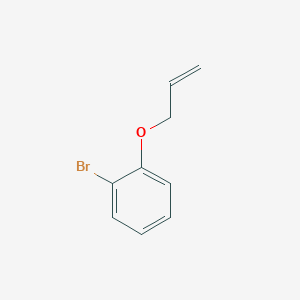

1-(烯丙氧基)-2-溴苯

描述

Synthesis Analysis

The synthesis of 1-(Allyloxy)-2-bromobenzene involves the allylation of bromobenzene derivatives. For instance, 1-allyloxy-2-bromo-1-phenylsilacyclopentane was synthesized through a ring-enlargement reaction of 1-allyloxy-1-phenylsilacyclobutane with LiCHBr2, demonstrating a method of incorporating allyloxy and bromo functionalities into a benzene ring (Matsumoto et al., 1995).

Molecular Structure Analysis

The molecular structure of related bromobenzene compounds has been characterized using various spectroscopic techniques. For example, the crystal structure and molecular conformation of 1-bromo-2,3,5,6-tetramethylbenzene were determined through single-crystal X-ray diffraction analysis, offering insights into the structural aspects of bromobenzene derivatives (Hamdouni et al., 2019).

Chemical Reactions and Properties

1-(Allyloxy)-2-bromobenzene undergoes various chemical reactions, including palladium-catalyzed cross-coupling reactions which are crucial for synthesizing complex organic molecules. For example, the palladium-catalyzed cross-coupling reaction of 1-alkenylboranes with allylic or benzylic bromides provides a method for constructing carbon-carbon bonds, demonstrating the reactivity of bromobenzene derivatives (Miyaura et al., 1980).

Physical Properties Analysis

The physical properties of bromobenzene derivatives, including melting point, boiling point, and solubility, are influenced by their molecular structure. Although specific data for 1-(Allyloxy)-2-bromobenzene is not directly mentioned, studies on similar compounds provide a basis for understanding the physical behavior of such molecules.

Chemical Properties Analysis

The chemical properties of 1-(Allyloxy)-2-bromobenzene, such as reactivity towards nucleophiles, electrophiles, and participation in various organic reactions, are foundational for its use in synthetic organic chemistry. The ability to undergo Claisen rearrangement, as demonstrated by related compounds, signifies the versatility of 1-(Allyloxy)-2-bromobenzene in synthetic applications (Wang Li-dong, 2008).

科学研究应用

光激反应和环化

化合物 1-(烯丙氧基)-2-溴苯用于光激反应。例如,它与还原乙基苯甲酸酯的单阴离子在光激下反应,高产率地生成 3-甲基-2,3-二氢苯并呋喃。该反应表明该化合物在促进快速无锡氢脱卤化和还原自由基环化反应方面的潜力,为各种还原和环化产物创造了途径 (Vaillard、Postigo 和 Rossi,2004)。

烷基化和沸石相互作用

1-(烯丙氧基)-2-溴苯在沸石上惰性芳香化合物的烷基化中发挥作用。它是用于在沸石 H-USY 上烷基化溴苯和甲苯的烷基化剂之一,导致形成各种烷基化产物。这一过程强调了该化合物在研究吸附性质、失活效应和化学反应选择性方面的相关性 (Van der Beken 等人,2005)。

交叉偶联反应

该化合物在交叉偶联反应中也很重要。它已用于与有机锡烷的 Stille 交叉偶联反应,展示了效率和选择性,特别是在涉及苄基和烯丙基溴化物的反应中。这揭示了其在通过选择性催化过程创建各种复杂分子的适用性 (Crawforth、Fairlamb 和 Taylor,2004)。

还原自由基环化

此外,1-(烯丙氧基)-2-溴苯参与还原自由基环化反应。它被用作自由基还原过程中的底物,它可以发生环化,导致形成各种还原产物。这在聚合物化学和材料科学领域具有重要意义,展示了该化合物在基于自由基的化学合成中的多功能性 (Chemin 等人,2001)。

安全和危害

This would involve a discussion of any known safety concerns or hazards associated with the compound, including toxicity, flammability, and any necessary safety precautions.

未来方向

This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential new applications.

I hope this general outline is helpful. For a more detailed analysis, I would recommend consulting a chemistry textbook or a scientific literature database. Please note that handling chemicals should always be done in accordance with safety guidelines and under the supervision of a trained professional. If you have any other questions, feel free to ask!

属性

IUPAC Name |

1-bromo-2-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOIJEJWBLMJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Allyloxy)-2-bromobenzene | |

CAS RN |

25244-30-8 | |

| Record name | 4-(Allyloxy)-1-bromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025244308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

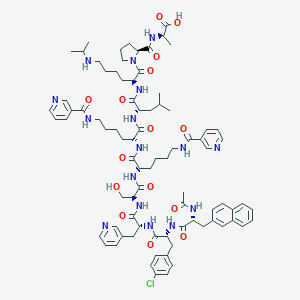

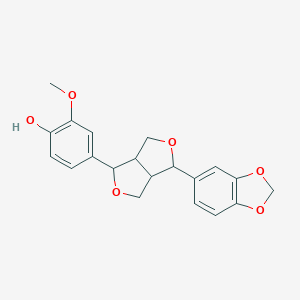

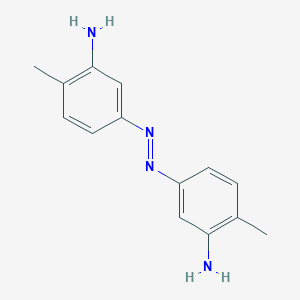

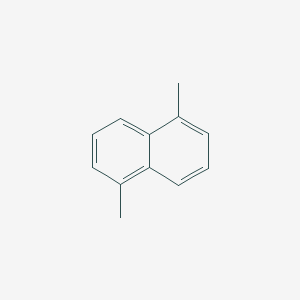

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。